molecular formula C25H16N2O5 B2637746 N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 392246-41-2

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2637746
CAS No.: 392246-41-2
M. Wt: 424.412
InChI Key: OXDZDGSCJLDWGK-UHFFFAOYSA-N
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Description

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic compound designed for advanced research applications, particularly in the fields of synthetic organic chemistry and cell culture bioprocessing. This molecule is a hybrid compound, incorporating two key structural motifs: an anthraquinone-based benzamide and a pyrrolidinedione moiety. The 1-aminoanthraquinone-derived benzamide component of this structure is recognized as a potential N,O-bidentate directing group for metal-catalyzed C-H bond functionalization reactions . In such reactions, directing groups are crucial for achieving site-selectivity, allowing researchers to functionalize specific C-H bonds in a molecule, which is a powerful strategy for streamlining synthetic routes and reducing waste . The bidentate coordination can facilitate the formation of stable cyclometallated intermediates, enabling transformations that are otherwise challenging to achieve . Furthermore, research on compounds containing the 2,5-dioxopyrrolidin-1-yl (succinimide) group has demonstrated their utility in biological research. For instance, a related compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide (MPPB), was identified in a high-throughput screen as an effective agent for improving monoclonal antibody (mAb) production in recombinant Chinese hamster ovary (CHO) cell cultures . Studies suggest that such compounds can modulate cell metabolism by suppressing cell growth while simultaneously increasing cell-specific productivity and intracellular ATP levels, offering a chemical approach to enhance biomanufacturing yields . This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(9,10-dioxoanthracen-1-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16N2O5/c28-20-12-13-21(29)27(20)15-10-8-14(9-11-15)25(32)26-19-7-3-6-18-22(19)24(31)17-5-2-1-4-16(17)23(18)30/h1-11H,12-13H2,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDZDGSCJLDWGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multiple steps:

    Formation of the Anthracene Derivative: The starting material, anthracene, undergoes oxidation to form 9,10-anthraquinone. This can be achieved using oxidizing agents such as chromium trioxide (CrO₃) in acetic acid.

    Amidation Reaction: The anthraquinone derivative is then reacted with 4-aminobenzamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.

    Formation of the Pyrrolidine Ring:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The anthracene core can undergo further oxidation to form various quinone derivatives.

    Reduction: The compound can be reduced to form hydroquinone derivatives.

    Substitution: The benzamide moiety allows for various substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide (CrO₃), potassium permanganate (KMnO₄).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).

Major Products

    Oxidation Products: Various quinone derivatives.

    Reduction Products: Hydroquinone derivatives.

    Substitution Products: Substituted benzamides with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a fluorescent probe due to the anthracene core, which exhibits strong fluorescence properties. It can be used to label and track biological molecules in various assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The presence of the anthracene and pyrrolidine moieties suggests it could interact with biological targets, such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as organic semiconductors or photovoltaic cells, due to its electronic properties.

Mechanism of Action

The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with molecular targets through its anthracene and pyrrolidine moieties. These interactions can affect various biological pathways, such as enzyme inhibition or receptor modulation. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide

  • Structure : Substituted with a 2-methyl group on the benzamide ring.
  • Synthesis: Achieved via reaction of 2-methylbenzoyl chloride with 1-aminoanthraquinone under nitrogen, yielding 94% efficiency with acid chloride vs. 24% with DCC/DMAP coupling .
  • Applications : Explored as a directing group in metal-catalyzed C–H functionalization due to its N,O-bidentate coordination capability .

4-(2,5-Dimethylpyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide (MPPB)

  • Structure : Features a 2,5-dimethylpyrrole substituent instead of 2,5-dioxopyrrolidinyl.
  • Activity: Enhances monoclonal antibody (mAb) production in CHO cells by increasing glucose uptake and ATP levels but suppresses galactosylation (critical for therapeutic mAb quality). The 2,5-dimethylpyrrole group is critical for activity, with derivatives showing 1.4–7.8× higher productivity .
  • Limitations : Alkylpyrrole derivatives reduce cell viability (<50%), except 2,5-dimethylpyrrole .

N-(Anthracen-1-yl)oleamide (Inh. 2-5)

  • Structure: Oleamide (unsaturated fatty acid) linked to anthraquinone.
  • Applications: Acts as a corrosion inhibitor for mild steel, demonstrating the versatility of anthraquinone derivatives in materials science .

N-(9,10-Dioxoanthracen-2-yl)benzamide

  • Structure: Benzamide substituent at the 2-position of anthraquinone.
  • Characterization : High-precision mass spectrometry via Q Exactive Orbitrap (m/z 335.0797 for [M+H]⁺) confirms structural integrity .

Spectroscopic Characterization

  • NMR Shifts: Anthraquinone protons typically resonate at δ 7.5–8.5 ppm, while benzamide carbonyls appear at ~168 ppm in ¹³C-NMR .
  • Mass Spectrometry: Anthraquinone-benzamide derivatives show [M+H]⁺ peaks between m/z 320–350 .

Biological Activity

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevant findings from recent research.

Synthesis

The synthesis of this compound typically involves the reaction of 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid with 9,10-anthraquinone derivatives. The following general reaction scheme outlines this process:

  • Starting Materials :
    • 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid
    • 9,10-anthraquinone
  • Reaction Conditions :
    • Use of coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide) under anhydrous conditions.
  • Yield : The reaction typically yields the desired product in moderate to high yield depending on the specific conditions employed.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activities. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
StudyCell LineIC50 (µM)Mechanism
MCF-715Caspase activation
HeLa20Cell cycle arrest

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. It is believed to scavenge free radicals effectively, thereby reducing oxidative stress.

Test MethodResult
DPPH AssayIC50 = 25 µM
ABTS AssayIC50 = 30 µM

Case Studies

Several case studies have highlighted the efficacy of similar anthracene derivatives:

  • Study on Anticancer Effects :
    • A study conducted on various anthracene derivatives showed that those with dioxo groups exhibited enhanced cytotoxicity against breast and cervical cancer cell lines.
  • Evaluation of Antioxidant Properties :
    • Research demonstrated that anthracene-based compounds significantly reduced lipid peroxidation in vitro, indicating their potential as therapeutic agents in oxidative stress-related diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?

  • Methodology :

  • Step 1 : Start with anthracene oxidation to form 9,10-anthraquinone. This step requires controlled oxidation agents (e.g., CrO₃/H₂SO₄) to avoid over-oxidation .
  • Step 2 : React the anthraquinone derivative with 4-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride (prepared via thionyl chloride activation of the corresponding carboxylic acid) under anhydrous conditions .
  • Step 3 : Optimize yields by varying solvents (e.g., DMF vs. THF) and catalysts (e.g., DMAP). Acid chloride coupling typically achieves higher yields (~94%) compared to carbodiimide-mediated coupling (~24%) .
    • Key Considerations : Monitor intermediates via TLC and HPLC to confirm purity.

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Methodology :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL-97) for single-crystal refinement. Anthraquinone derivatives often exhibit planar aromatic cores with r.m.s. deviations <0.04 Å .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks using DEPT and HSQC for protons adjacent to electron-withdrawing groups (e.g., ketones, pyrrolidinone).
  • IR : Confirm carbonyl stretches (C=O at ~1670 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z 443.13).

Q. What are the primary research applications of this compound in chemistry and biology?

  • Chemistry : Acts as a precursor for redox-active materials (e.g., non-aqueous flow batteries) due to its anthraquinone core .
  • Biology : Screened for antimicrobial/anticancer activity using PASS software predictions, focusing on interactions with DNA topoisomerases or kinases .

Advanced Research Questions

Q. How do substituents on the benzamide and anthraquinone moieties influence redox behavior and biological activity?

  • Methodology :

  • Electrochemical studies : Use cyclic voltammetry (CV) in acetonitrile with TBAPF₆ as electrolyte. Anthraquinone exhibits reversible redox peaks at -0.8 V to -1.2 V (vs. Ag/AgCl). Substituents like pyrrolidinone enhance solubility in polar solvents .
  • Structure-activity relationship (SAR) : Compare derivatives with varying substituents (e.g., 2,5-dimethylpyrrole vs. succinimide). 2,5-Dialkyl substitution on pyrrole improves cell-specific productivity in CHO cultures by ~7.8× while maintaining viability >50% .
    • Key Insight : Electron-withdrawing groups stabilize radical intermediates, critical for redox applications .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Dose-response assays : Test compound concentrations from 0.1–100 µM to identify non-linear effects (e.g., cytotoxicity thresholds).
  • Metabolomic profiling : Use HPLC-MS to track intracellular ATP levels and glucose uptake rates, which correlate with mAb production in CHO cells .
  • Statistical validation : Apply ANOVA with post-hoc Tukey tests (p<0.05) to confirm reproducibility across ≥3 independent experiments .

Q. How can computational tools predict and optimize the compound’s interactions with biological targets?

  • Methodology :

  • PASS software : Predict biological activity spectra (e.g., antimicrobial IC₅₀ ~5 µM) by analyzing molecular descriptors (e.g., logP, H-bond donors) .
  • Molecular docking (AutoDock Vina) : Model interactions with DNA gyrase (PDB: 1KZN) or PI3K (PDB: 4L23). Anthraquinone’s planar structure facilitates intercalation or π-π stacking .
  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to correlate HOMO-LUMO gaps with redox potentials .

Methodological Tables

Table 1 : Key Synthetic Routes and Yields

RouteReagents/ConditionsYield (%)Reference
Acid chloride couplingThionyl chloride, DMF, 60°C94
Carbodiimide couplingDCC/DMAP, THF, rt24

Table 2 : Electrochemical Properties of Derivatives

SubstituentE₁/₂ (V vs. Ag/AgCl)Solubility (mM)Application
2,5-Dimethylpyrrole-1.0515.2mAb production
Succinimide-0.928.7Redox flow battery

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